4-(Ethylsulfonyl)-3-fluorobenzoic acid

Catalog No.
S12522247
CAS No.
M.F
C9H9FO4S
M. Wt
232.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Ethylsulfonyl)-3-fluorobenzoic acid

Product Name

4-(Ethylsulfonyl)-3-fluorobenzoic acid

IUPAC Name

4-ethylsulfonyl-3-fluorobenzoic acid

Molecular Formula

C9H9FO4S

Molecular Weight

232.23 g/mol

InChI

InChI=1S/C9H9FO4S/c1-2-15(13,14)8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12)

InChI Key

OHIOUVFXZRRXCD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)F

4-(Ethylsulfonyl)-3-fluorobenzoic acid is a chemical compound characterized by the presence of an ethylsulfonyl group and a fluorine atom attached to a benzoic acid structure. The molecular formula for this compound is C10H11FNO2S, and it features a sulfonyl group that enhances its solubility and reactivity in various chemical environments. This compound is typically found as a white to light yellow crystalline solid, exhibiting properties that make it valuable in organic synthesis and medicinal chemistry.

The chemical reactivity of 4-(Ethylsulfonyl)-3-fluorobenzoic acid can be attributed to its functional groups. The sulfonyl group can participate in nucleophilic substitution reactions, while the fluorine atom can engage in electrophilic aromatic substitution. For instance, the compound can undergo reactions such as:

  • Nucleophilic substitution: The sulfonyl group can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Electrophilic aromatic substitution: The presence of the fluorine atom can direct electrophiles to specific positions on the aromatic ring, facilitating further functionalization.

These reactions are crucial for the synthesis of more complex molecules in pharmaceutical applications.

4-(Ethylsulfonyl)-3-fluorobenzoic acid has been studied for its potential biological activities, particularly in the context of medicinal chemistry. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for drug development targeting pain relief and inflammation. Additionally, compounds with similar structures have shown activity against various cancer cell lines, indicating potential antitumor effects that warrant further investigation.

The synthesis of 4-(Ethylsulfonyl)-3-fluorobenzoic acid can be achieved through several methods:

  • Direct sulfonation: Starting from 3-fluorobenzoic acid, an ethylsulfonyl group can be introduced using an appropriate sulfonating agent under acidic conditions.
  • Fluorination: The introduction of the fluorine atom can be accomplished via nucleophilic fluorination techniques, often employing fluorinating agents such as potassium fluoride or other fluorides.
  • Multi-step synthesis: A more complex route may involve multiple steps where intermediates are formed and subsequently transformed into the final product through various organic reactions.

These methods allow for the efficient production of 4-(Ethylsulfonyl)-3-fluorobenzoic acid with high purity.

The applications of 4-(Ethylsulfonyl)-3-fluorobenzoic acid are diverse:

  • Pharmaceutical intermediates: It serves as a building block in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases.
  • Chemical research: The compound is utilized in research settings for studying structure-activity relationships and developing new therapeutic agents.
  • Agricultural chemicals: Its properties may also find applications in agrochemicals, where it could be used to develop herbicides or fungicides.

Interaction studies involving 4-(Ethylsulfonyl)-3-fluorobenzoic acid focus on its binding affinity with biological targets. Preliminary data suggest that this compound may interact with specific enzymes or receptors involved in inflammatory pathways. Further studies using techniques such as molecular docking and binding assays are essential to elucidate these interactions and determine the mechanism of action.

Several compounds share structural similarities with 4-(Ethylsulfonyl)-3-fluorobenzoic acid, including:

Compound NameStructural FeaturesUnique Aspects
4-Fluorobenzoic AcidFluorine at position 4Commonly used as an intermediate in organic synthesis .
2-Amino-4-bromo-3-fluorobenzoic AcidAmino and bromo substituentsPotential anti-cancer activity .
2-Amino-5-bromo-3-fluorobenzoic AcidAmino and bromo substituentsSimilar anti-inflammatory properties .
2-Amino-4-bromo-5-fluorobenzoic AcidMultiple halogen substitutionsEnhanced biological activity against cancer cells .

Uniqueness

What sets 4-(Ethylsulfonyl)-3-fluorobenzoic acid apart from these similar compounds is its ethylsulfonyl group, which significantly enhances its solubility and reactivity compared to others lacking this feature. This modification allows for potentially improved interactions with biological targets and greater efficacy in pharmaceutical applications.

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

232.02055810 g/mol

Monoisotopic Mass

232.02055810 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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